DuP-697

Beschreibung

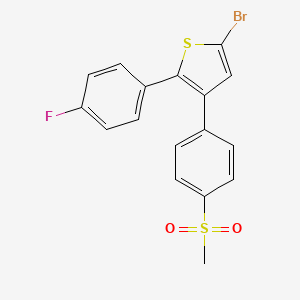

structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFTZWGGHJXZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236857 | |

| Record name | Dup 697 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88149-94-4 | |

| Record name | 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dup 697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dup 697 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUP-697 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRWLZPOFPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DuP-697 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DuP-697, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), has demonstrated significant anti-cancer properties in various preclinical models. This technical guide delineates the core mechanism of action of DuP-697 in cancer cells, focusing on its molecular interactions, impact on key signaling pathways, and induction of apoptosis. This document synthesizes findings from multiple studies to provide a comprehensive resource, including quantitative data on its efficacy and detailed experimental protocols. The information is intended to support further research and development of COX-2 inhibitors as a therapeutic strategy in oncology.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in a multitude of cancers, contributing to tumorigenesis through various mechanisms including the promotion of inflammation, angiogenesis, and resistance to apoptosis.[1][2] DuP-697, identified as 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl) phenyl]-thiophene, is a selective inhibitor of COX-2.[3] Its anti-neoplastic effects have been observed in several cancer cell lines, positioning it as a compound of interest for cancer therapy research.[3][4][5] This guide provides a detailed examination of its mechanism of action.

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism through which DuP-697 exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis.[6][7] This is achieved through the modulation of several key signaling pathways and apoptotic regulators.

Caspase Activation

Studies have consistently shown that DuP-697 treatment leads to the activation of the caspase cascade, a critical component of the apoptotic machinery. Specifically, the upregulation of caspases 3, 8, and 9 has been reported.[3][7] In K562 human chronic myeloid leukemia cells, the apoptotic activity of DuP-697 was partially reversed by the presence of a specific caspase-8 inhibitor, Z-IETD-fmk, confirming the involvement of the extrinsic apoptotic pathway.[4]

Modulation of Bcl-2 Family Proteins

Proteomic analysis of mesothelioma (MSTO-211H) and lung cancer (A549) cells treated with DuP-697 revealed significant changes in the expression of proteins involved in the apoptosis signaling pathway.[6] Notably, the expression of the anti-apoptotic protein BCL2L1 (Bcl-xL) was altered, and the pro-apoptotic protein BID was also affected.[6] In a study on colon cancer cells, DuP-697 selectively downregulated the anti-apoptotic protein Mcl-1 in type II (VRC5/c1) cells, which are typically resistant to TRAIL-induced apoptosis.[8]

Sensitization to TRAIL-Induced Apoptosis

DuP-697 has been shown to sensitize colon cancer cells to the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[8] This sensitization is mediated by two distinct mechanisms: the downregulation of Mcl-1 in type II colon cancer cells and the induction of death receptor 5 (DR5) clustering on the cell surface of both type I and type II cells.[8] This clustering primes the cells for a more robust apoptotic response upon TRAIL binding.[8]

Signaling Pathways Modulated by DuP-697

The anti-cancer activity of DuP-697 is rooted in its ability to interfere with specific signaling pathways that are crucial for cancer cell survival and proliferation.

COX-2/Prostaglandin Pathway Inhibition

As a selective COX-2 inhibitor, the primary molecular target of DuP-697 is the COX-2 enzyme.[3] By inhibiting COX-2, DuP-697 blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules involved in inflammation and cancer progression.[9][10] This inhibition leads to a reduction in the production of pro-inflammatory and pro-angiogenic factors.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, DuP-697 can also suppress cancer cell growth by inducing cell cycle arrest. In K562 leukemia cells, DuP-697 was found to arrest the G1-S phase transition of the cell cycle, thereby preventing cell proliferation.[4]

Quantitative Data on the Efficacy of DuP-697

The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of DuP-697 in different cancer cell lines.

| Cell Line | Cancer Type | Parameter | Concentration of DuP-697 | Result | Reference |

| HT29 | Colorectal Cancer | IC50 | 4.28 x 10⁻⁸ mol/L | - | [3][5] |

| HT29 | Colorectal Cancer | Apoptosis | 100 nmol/L | 52% of cells | [3][5] |

| HT29 | Colorectal Cancer | Apoptosis (Control) | - | 7% of cells | [3] |

| HT29 | Colorectal Cancer | Apoptosis (Combination with E7080) | 50 + 50 nM | 78.4% of cells | [3] |

| HT29 | Colorectal Cancer | Apoptosis (Combination with E7080) | 25 + 25 nM | 67.3% of cells | [3] |

| HT29 | Colorectal Cancer | Apoptosis (Combination with E7080) | 12.5 + 12.5 nM | 33.4% of cells | [3] |

| K562 | Chronic Myeloid Leukemia | IC50 (36 h) | 31.7 µM | - | [4] |

| Cell Line | Cancer Type | Parameter | Concentration of DuP-697 | Fold Change in Protein Expression | Reference |

| MSTO-211H & A549 | Mesothelioma & Lung Cancer | Differentially Expressed Proteins | Not Specified | >1.8-fold | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the studies on DuP-697's mechanism of action.

Cell Culture and Treatment

-

Cell Lines: HT29 (colorectal cancer), K562 (chronic myeloid leukemia), MSTO-211H (mesothelioma), A549 (lung cancer), GC3/c1 and VRC5/c1 (colon cancer).[3][4][6][8]

-

Reagents: DuP-697 (5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl) phenyl]-thiophene) was dissolved in a suitable solvent (e.g., DMSO) for cell treatment.[3][11]

-

Treatment: Cells were exposed to varying concentrations of DuP-697 for specified time periods (e.g., 36 hours, 72 hours).[4][6]

Cell Proliferation and Viability Assays

-

Real-Time Cell Analysis (xCELLigence system): Used to continuously monitor cell proliferation and determine the half-maximal inhibitory concentration (IC50).[3][5]

-

MTT Assay: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Apoptosis Assays

-

Annexin V Staining: Used to detect phosphatidylserine externalization on the outer leaflet of the plasma membrane, an early marker of apoptosis, followed by flow cytometry analysis.[3][5]

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -8, -9) using specific substrates.[3][4]

Protein Analysis

-

Antibody Microarray (Panorama Xpress Profiler725): A high-throughput method to analyze the expression levels of a large number of proteins simultaneously.[6]

-

Immunoblotting (Western Blot): Used to confirm the differential expression of specific proteins identified by antibody microarrays, such as BCL2L1 (Bcl-xL) and BID.[6]

Angiogenesis Assay

-

Chorioallantoic Membrane (CAM) Model: An in vivo model using chick embryos to assess the anti-angiogenic effects of DuP-697.[3][5]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of DuP-697's mechanism of action in cancer cells.

Caption: DuP-697's modulation of the apoptotic signaling pathway.

References

- 1. Frontiers | COX-2 in cancer: Gordian knot or Achilles heel? [frontiersin.org]

- 2. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Dup-697, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer effect of COX-2 inhibitor DuP-697 alone and in combination with tyrosine kinase inhibitor (E7080) on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteomic (antibody microarray) exploration of the molecular mechanism of action of the specific COX-2 inhibitor DuP 697 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Cancer and cyclooxygenase-2 (COX-2) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of COX-2 in Colon Cancer Modulates Tumor Growth and MDR-1 Expression to Enhance Tumor Regression in Therapy-Refractory Cancers In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclooxygenase-2 Selectivity of DuP-697: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP-697, chemically known as 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-thiophene, is a notable compound in the field of pharmacology, recognized for its potent and selective inhibition of cyclooxygenase-2 (COX-2). As a member of the diarylheterocycle class of compounds, DuP-697 has served as a foundational model for the development of other selective COX-2 inhibitors, often referred to as "coxibs"[1]. This technical guide provides an in-depth analysis of the COX-2 selectivity of DuP-697, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Data Presentation: Quantitative Analysis of COX Inhibition

The selective inhibition of COX-2 over COX-1 is a key characteristic of DuP-697. This selectivity is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme isoform. A higher ratio of COX-1 IC50 to COX-2 IC50 indicates greater selectivity for COX-2. The following tables summarize the quantitative data on the inhibitory activity of DuP-697 against COX-1 and COX-2 from various studies.

| Enzyme Source | Assay Type | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Recombinant | Time-dependent | 9 µM | 80 nM (at 5 min) | 112.5 | [2] |

| Human Recombinant | Time-dependent | 9 µM | 40 nM (at 10 min) | 225 | [2] |

| Human | Not Specified | 800 nM | 10 nM | 80 | [3] |

| Bull Seminal Vesicle | Prostaglandin Synthesis | 24 µM | - | - | [4] |

| Rat Brain | Prostaglandin Synthesis | - | 4.5 µM | - | [4] |

| Rat Kidney | Prostaglandin Synthesis | 75 µM | - | - | [4] |

Note: The IC50 values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and incubation time.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition by DuP-697 involves various in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 or COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric Substrate (e.g., TMPD)

-

DuP-697 (or other test compounds)

-

Microplate reader

Procedure:

-

To the appropriate wells of a 96-well plate, add the reaction buffer.

-

Add heme to all wells.

-

Add the COX-1 or COX-2 enzyme to the appropriate wells (except for the background control).

-

Add the test compound (DuP-697) at various concentrations to the sample wells. Add vehicle (e.g., DMSO) to the control wells.

-

Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric substrate.

-

Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percent inhibition for each concentration of DuP-697 and determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by accounting for factors like plasma protein binding.

Materials:

-

Freshly drawn human venous blood

-

Anticoagulant (e.g., heparin)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore A23187 for COX-1 activation

-

DuP-697 (or other test compounds)

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

Procedure: For COX-2 Activity:

-

Incubate heparinized whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

Add DuP-697 at various concentrations to the blood samples and incubate for a specified time.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an EIA kit as an indicator of COX-2 activity.

-

Calculate the percent inhibition and IC50 value.

For COX-1 Activity:

-

Allow whole blood (without anticoagulant) to clot at 37°C for 1 hour. This induces platelet aggregation and thromboxane production via COX-1.

-

Add DuP-697 at various concentrations prior to the clotting process.

-

Centrifuge the clotted blood to separate the serum.

-

Measure the concentration of TXB2 (a stable metabolite of Thromboxane A2) in the serum using an EIA kit as an indicator of COX-1 activity.

-

Calculate the percent inhibition and IC50 value.

Signaling Pathways and Mechanisms of Action

DuP-697 exerts its effects primarily through the inhibition of the cyclooxygenase pathway, leading to a reduction in prostaglandin synthesis. Furthermore, studies have revealed its involvement in apoptosis induction, suggesting a broader mechanism of action, particularly in cancer cells.

Cyclooxygenase Pathway

The canonical pathway inhibited by DuP-697 is the conversion of arachidonic acid to prostaglandins.

Caption: Inhibition of the COX-2 pathway by DuP-697.

Apoptosis Induction via Caspase-8 Activation

DuP-697 has been shown to induce apoptosis in certain cancer cell lines through a mechanism involving the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway[5].

Caption: DuP-697-induced apoptosis through caspase-8 activation.

Sensitization to TRAIL-Induced Apoptosis

DuP-697 can also sensitize cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This suggests a synergistic effect in promoting programmed cell death.

Caption: DuP-697 enhances TRAIL-induced apoptosis.

Conclusion

DuP-697 is a highly selective and potent inhibitor of COX-2. The quantitative data from various in vitro and ex vivo assays consistently demonstrate its preferential binding to and inhibition of the COX-2 isoform over COX-1. The primary mechanism of action is the time-dependent, irreversible inhibition of prostaglandin synthesis. Additionally, DuP-697 exhibits pro-apoptotic effects in cancer cells, in part through the activation of the caspase-8 signaling pathway and by sensitizing cells to other apoptotic stimuli like TRAIL. This comprehensive profile underscores the significance of DuP-697 as a tool for research and as a lead compound in the development of anti-inflammatory and anti-cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dup-697, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

DuP-697 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DuP-697, a pivotal selective inhibitor of cyclooxygenase-2 (COX-2). DuP-697 served as a foundational template for the development of the "coxib" class of anti-inflammatory drugs. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the core principles governing the activity of DuP-697 and its analogs.

Quantitative Data Summary

| Compound | Target | Assay | IC50/ED50 | Reference |

| DuP-697 | Human COX-2 | In vitro inhibition | 10 nM | [1] |

| Bull Seminal Vesicle PG Synthesis | In vitro inhibition | 24 µM | [2] | |

| Rat Brain PG Synthesis | In vitro inhibition | 4.5 µM | [2] | |

| Rat Kidney PG Synthesis | In vitro inhibition | 75 µM | [2] | |

| Rat Adjuvant Arthritis (non-established) | In vivo anti-inflammatory | ED50 = 0.03 mg/kg/day | [2] | |

| Rat Adjuvant Arthritis (established) | In vivo anti-inflammatory | ED50 = 0.18 mg/kg/day | [2] | |

| Rat Randall-Selitto (inflammation pain) | In vivo analgesic | ED30 = 3.5 mg/kg | [2] | |

| Rat Antipyretic Assay | In vivo antipyretic | ED50 = 0.05 mg/kg | [2] |

Core Structure-Activity Relationships of Diarylheterocyclic COX-2 Inhibitors

DuP-697 is a diarylheterocycle, and SAR studies on this class of compounds have revealed key structural features that are crucial for potent and selective COX-2 inhibition.[3]

-

Diaryl Heterocyclic Scaffold: The core structure consists of two aromatic rings attached to a central heterocyclic ring. In the case of DuP-697, this is a thiophene ring.

-

cis-Stilbene Moiety: The spatial arrangement of the two aryl rings is critical for selectivity. A cis-stilbene-like conformation allows the molecule to fit into the larger active site of COX-2.

-

Para-Substituent on an Aryl Ring: The nature of the substituent at the para-position of one of the aryl rings plays a significant role in COX-2 selectivity. For DuP-697, this is a methylsulfonyl (SO2CH3) group.[3]

-

Oxidation State of Sulfur: For analogs containing a sulfur linkage, the oxidation state is important. Sulfones (SO2) and sulfonamides (SO2NH2) are associated with COX-2 selectivity, whereas sulfides (S) and sulfoxides (SO) are not.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative structure activity relationship studies of diaryl thiophen derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Anti-inflammatory Profile of DuP-697: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anti-inflammatory properties of DuP-697, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. DuP-697, chemically identified as 5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)-thiophene, has demonstrated significant efficacy in various preclinical models of inflammation, pain, and pyresis. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the compound's mechanism of action and experimental application through signaling pathway and workflow diagrams.

Core Efficacy and Potency Data

The in vivo anti-inflammatory, analgesic, and antipyretic activities of DuP-697 have been quantified in several key preclinical models. The following tables summarize the effective dose (ED50) and inhibitory concentration (IC50) values, providing a clear comparison of its potency across different biological activities and systems.

Table 1: In Vivo Efficacy of DuP-697 in Rat Models

| Model/Assay | Parameter | ED50/ED30 | Species |

| Adjuvant Arthritis (Non-established) | Paw Swelling Inhibition | 0.03 mg/kg/day | Rat |

| Adjuvant Arthritis (Established) | Paw Swelling Inhibition | 0.18 mg/kg/day | Rat |

| Randall-Selitto Assay | Analgesia (inflammation-related pain) | 3.5 mg/kg (ED30) | Rat |

| Brewer's Yeast-Induced Pyrexia | Antipyretic Effect | 0.05 mg/kg | Rat |

| Phenylquinone Writhing | Analgesia (non-inflammation-related pain) | >100 mg/kg | Rat |

Data compiled from multiple sources.[1][2]

Table 2: In Vitro Inhibitory Activity of DuP-697 on Prostaglandin Synthesis

| Tissue/Enzyme Source | Parameter | IC50 | Species |

| Human COX-2 | Enzyme Inhibition | 10 nM | Human |

| Bull Seminal Vesicle | Prostaglandin Synthesis Inhibition | 2.4 x 10⁻⁵ M | Bovine |

| Rat Brain | Prostaglandin Synthesis Inhibition | 4.5 x 10⁻⁶ M | Rat |

| Rat Kidney | Prostaglandin Synthesis Inhibition | 7.5 x 10⁻⁵ M | Rat |

Data compiled from multiple sources.[1][2][3]

Mechanism of Action: Selective COX-2 Inhibition

DuP-697 exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Unlike the constitutively expressed COX-1 isoform, which is involved in physiological functions such as gastrointestinal protection and platelet aggregation, COX-2 is primarily upregulated at sites of inflammation.[4] By selectively inhibiting COX-2, DuP-697 effectively reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, which contributes to its favorable safety profile, particularly its low ulcerogenic potential.[1][2]

References

- 1. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

DuP-697: A Technical Guide to its Role in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

DuP-697, chemically known as 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-thiophene, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its targeted action on COX-2, an inducible enzyme upregulated during inflammation, allows for effective anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of DuP-697's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Prostaglandin Synthesis Pathway and the Role of Cyclooxygenase

Prostaglandins are lipid compounds that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and gastric protection. The synthesis of prostaglandins is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized by various synthases to produce different types of prostaglandins.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is induced by inflammatory stimuli such as cytokines, endotoxins, and growth factors. The prostaglandins produced by COX-2 are key mediators of the inflammatory response, pain, and fever.

The differential roles of COX-1 and COX-2 provide a therapeutic window for the development of selective COX-2 inhibitors that can effectively reduce inflammation and pain without disrupting the homeostatic functions of COX-1.

DuP-697: A Selective COX-2 Inhibitor

DuP-697 is a diarylthiophene derivative that has been identified as a highly selective and potent inhibitor of the COX-2 enzyme. Its mechanism of action is characterized by a time-dependent and irreversible inhibition of COX-2, while having a minimal and reversible effect on COX-1. This selectivity is the basis for its favorable safety profile compared to traditional NSAIDs.

Mechanism of Action

DuP-697's inhibitory action on COX-2 is a multi-step process. Initially, it binds to the enzyme in a reversible manner. This is followed by a slow, time-dependent transition to a tightly bound, irreversible complex. This irreversible binding to COX-2 leads to a sustained inhibition of prostaglandin synthesis in inflammatory settings.

Quantitative Inhibition Data

The inhibitory potency and selectivity of DuP-697 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of DuP-697 on Prostaglandin Synthesis

| Tissue/Enzyme Source | IC50 (µM) | Reference |

| Bull Seminal Vesicle (primarily COX-1) | 24 | [1] |

| Rat Brain (COX-1 and COX-2) | 4.5 | [1] |

| Rat Kidney (primarily COX-1) | >75 | [1] |

| Human Recombinant COX-1 | 9 (at 5 and 10 min) | |

| Human Recombinant COX-2 | 0.08 (at 5 min), 0.04 (at 10 min) | |

| Human Whole Blood Assay (COX-1) | 116 | |

| Human Whole Blood Assay (COX-2) | 1.1 |

Table 2: In Vivo Efficacy of DuP-697 in Rat Models of Inflammation and Pain

| Assay | ED50 / ED30 (mg/kg) | Reference |

| Adjuvant Arthritis (non-established) | 0.03 (ED50) | [1] |

| Adjuvant Arthritis (established) | 0.18 (ED50) | [1] |

| Randall-Selitto (inflammation-related pain) | 3.5 (ED30) | [1] |

| Antipyretic Activity | 0.05 (ED50) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Prostaglandin Synthesis Inhibition Assay (Bull Seminal Vesicle)

This assay is a classic method for evaluating the inhibition of COX-1 activity.

Materials:

-

Bull seminal vesicles

-

Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.8)

-

Cofactor solution (e.g., containing glutathione, hydroquinone, and hemoglobin)

-

[1-14C]Arachidonic acid

-

DuP-697 or other test compounds

-

Scintillation cocktail and counter

Procedure:

-

Prepare a microsomal fraction from bull seminal vesicles by homogenization and differential centrifugation.

-

Incubate the microsomal preparation with the cofactor solution and various concentrations of DuP-697 (or vehicle control) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding [1-14C]arachidonic acid and incubate for a further period.

-

Stop the reaction by adding an acid (e.g., citric acid).

-

Extract the prostaglandins using an organic solvent (e.g., ethyl acetate).

-

Separate the radiolabeled prostaglandins from unreacted arachidonic acid using thin-layer chromatography (TLC).

-

Quantify the amount of radioactive prostaglandin products using a scintillation counter.

-

Calculate the percent inhibition for each DuP-697 concentration and determine the IC50 value.

In Vitro Prostaglandin Synthesis Inhibition Assay (Rat Brain)

This assay can be used to assess the inhibition of both COX-1 and COX-2, as both isoforms are present in the brain.

Materials:

-

Rat brains

-

Homogenization buffer

-

Cofactor solution

-

[1-14C]Arachidonic acid

-

DuP-697 or other test compounds

-

Scintillation cocktail and counter

Procedure:

-

Homogenize rat brains in a suitable buffer.

-

Follow the same incubation, reaction, extraction, and quantification steps as described for the bull seminal vesicle assay.

Adjuvant-Induced Arthritis in Rats

This is a widely used animal model of chronic inflammation to evaluate the efficacy of anti-inflammatory drugs.

Materials:

-

Male Lewis rats

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

DuP-697 or other test compounds

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Induction of Arthritis: Inject a single dose of CFA subcutaneously into the plantar surface of one hind paw of each rat.

-

Drug Administration: Administer DuP-697 (orally or via another appropriate route) daily, starting either on the day of adjuvant injection (for non-established arthritis) or after the onset of clinical signs of arthritis (for established arthritis).

-

Assessment of Inflammation: Measure the volume or thickness of the injected (primary lesion) and contralateral (secondary, immune-mediated lesion) paws at regular intervals using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage reduction in paw swelling in the drug-treated groups compared to the vehicle-treated control group to determine the ED50.

Randall-Selitto Analgesic Assay in Rats

This test measures the pain threshold in response to a mechanical stimulus and is used to assess the analgesic properties of test compounds in a model of inflammatory pain.

Materials:

-

Male rats

-

Analgesy-meter (e.g., Ugo Basile)

-

Inflammatory agent (e.g., carrageenan or yeast suspension)

-

DuP-697 or other test compounds

Procedure:

-

Induction of Inflammation: Inject an inflammatory agent into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

Drug Administration: Administer DuP-697 or a vehicle control at a specified time before the pain assessment.

-

Pain Threshold Measurement: Apply a constantly increasing pressure to the inflamed paw using the analgesy-meter.

-

Endpoint: Record the pressure at which the rat exhibits a withdrawal response (e.g., flinching or vocalization). This is the pain threshold.

-

Data Analysis: Compare the pain thresholds of the drug-treated groups to the control group to determine the analgesic effect and calculate the ED30.

Visualization of Pathways and Workflows

Prostaglandin Synthesis Pathway

Caption: The prostaglandin synthesis pathway and the inhibitory action of DuP-697 on COX-2.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of DuP-697 on COX enzymes.

Experimental Workflow for Adjuvant-Induced Arthritis Model

Caption: Workflow for evaluating the anti-inflammatory efficacy of DuP-697 in the rat adjuvant-induced arthritis model.

Conclusion

DuP-697 stands as a significant molecule in the study of prostaglandin synthesis inhibition due to its high potency and selectivity for the COX-2 enzyme. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in understanding and further investigating the therapeutic potential of selective COX-2 inhibitors. The detailed methodologies and visual workflows are intended to facilitate the replication and extension of these seminal studies, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.

References

The Dual Threat of DuP-697: A Technical Guide to its Apoptotic and Antiangiogenic Mechanisms

For Immediate Release

A deep dive into the selective COX-2 inhibitor, DuP-697, reveals its potent dual-action capabilities in inducing programmed cell death and halting the formation of new blood vessels, offering promising avenues for cancer research and therapeutic development. This technical guide provides an in-depth analysis of the apoptotic and antiangiogenic effects of DuP-697, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Core Findings: A Two-Pronged Attack on Cancerous Growth

DuP-697, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), has demonstrated significant efficacy in preclinical studies, not only through its anti-inflammatory properties but also by directly impacting two critical processes essential for tumor growth and survival: apoptosis and angiogenesis.

Quantitative Analysis of DuP-697's Efficacy

The following tables summarize the key quantitative findings from studies investigating the effects of DuP-697 on various cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 for COX-2 Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM | [1] |

| IC50 for Growth Inhibition | K562 (Human Chronic Myeloid Leukemia) | 31.7 µM (at 36h) | [2] |

| Inhibition of Basal PGE2 Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 80% at 10 nM | [1] |

| Inhibition of VEGF-induced PGE2 Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 85% at 10 nM | [1] |

Table 1: Summary of IC50 and Prostaglandin E2 (PGE2) Inhibition by DuP-697.

| Cell Line | DuP-697 Concentration | Observed Apoptotic Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Concentration-dependent | Increased chromatin condensation and DNA laddering | [1] |

| K562 (Human Chronic Myeloid Leukemia) | Concentration-dependent | Significant induction of apoptosis | [2] |

| HT29 (Human Colorectal Cancer) | Not specified | Apoptotic effects observed |

Table 2: Apoptotic Effects of DuP-697 on Various Cell Lines.

| Assay | Cell Line | DuP-697 Effect | Reference |

| Capillary-like Tubule Formation on Matrigel | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of tubule formation | [1] |

Table 3: Antiangiogenic Effects of DuP-697.

Unraveling the Mechanism: Signaling Pathways of DuP-697

DuP-697 exerts its dual effects by modulating distinct signaling cascades. The inhibition of COX-2 and the subsequent reduction in prostaglandin E2 (PGE2) production is the central node from which these pathways diverge.

The Apoptotic Pathway: A Caspase-Dependent Cascade

The pro-apoptotic effects of DuP-697 are mediated through a caspase-dependent mechanism. By inhibiting PGE2 synthesis, DuP-697 disrupts pro-survival signals, leading to the activation of both the intrinsic and extrinsic apoptotic pathways. This culminates in the activation of executioner caspases, primarily caspase-3, which orchestrates the dismantling of the cell.

Caption: DuP-697 induced apoptotic signaling cascade.

The Antiangiogenic Pathway: A Caspase-Independent Blockade

Interestingly, the antiangiogenic effect of DuP-697, specifically the inhibition of endothelial cell tubule formation, occurs through a caspase-independent mechanism. While also initiated by the inhibition of COX-2 and PGE2, this pathway diverges to directly interfere with the cellular machinery responsible for forming new blood vessel structures.

Caption: DuP-697's caspase-independent antiangiogenic pathway.

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and validation of these findings, detailed protocols for the key experiments are provided below.

Apoptosis Assays

1. DNA Laddering Assay

-

Objective: To visualize the characteristic fragmentation of DNA that occurs during apoptosis.

-

Methodology:

-

Treat cells with varying concentrations of DuP-697 for the desired time period.

-

Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).

-

Incubate the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.

-

Extract the DNA using a phenol-chloroform extraction and precipitate with ethanol.

-

Resuspend the DNA pellet in a TE buffer.

-

Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA fragments under UV light. A "ladder" of fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.

-

2. Chromatin Condensation Assay (Hoechst Staining)

-

Objective: To visualize the condensation of chromatin, an early hallmark of apoptosis.

-

Methodology:

-

Culture cells on glass coverslips and treat with DuP-697.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Stain the cells with Hoechst 33342 or a similar nuclear stain that binds to DNA.

-

Wash the cells to remove excess stain.

-

Mount the coverslips on microscope slides.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and often fragmented nuclei compared to the diffuse, pale staining of normal nuclei.

-

Western Blotting for Caspase Activation

-

Objective: To detect the cleavage and activation of key caspases in the apoptotic pathway.

-

Methodology:

-

Treat cells with DuP-697 and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the pro- and cleaved (active) forms of caspase-3, caspase-8, and caspase-9.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The appearance of cleaved caspase fragments indicates activation of the apoptotic cascade.

-

In Vitro Angiogenesis Assay (Tubule Formation on Matrigel)

-

Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro and the inhibitory effect of DuP-697.

-

Methodology:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treat the cells with different concentrations of DuP-697.

-

Incubate the plate at 37°C in a humidified incubator for a period of 4-24 hours.

-

Observe and photograph the formation of tube-like structures using a microscope.

-

Quantify the extent of tubule formation by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software. A reduction in these parameters in DuP-697-treated wells compared to controls indicates an antiangiogenic effect.

-

Caption: Overview of the experimental workflow.

Conclusion and Future Directions

The selective COX-2 inhibitor DuP-697 presents a compelling profile as a multi-faceted agent with the potential to combat cancer through both the induction of apoptosis and the inhibition of angiogenesis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of DuP-697 and similar compounds. Future research should focus on elucidating the finer molecular details of the caspase-independent antiangiogenic pathway and on translating these promising in vitro findings into in vivo models to fully assess the clinical potential of DuP-697.

References

- 1. Inhibition of angiogenic tubule formation and induction of apoptosis in human endothelial cells by the selective cyclooxygenase-2 inhibitor 5-bromo-2-(4-fluorophenyl)-3-(methylsulfonyl) thiophene (DuP-697) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dup-697, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

DuP-697 in Colorectal Cancer: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

DuP-697, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant anti-cancer properties in the context of colorectal cancer (CRC). This technical guide provides an in-depth overview of the research applications of DuP-697 in CRC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute further investigations into the therapeutic potential of DuP-697 and similar compounds in colorectal and other malignancies.

Quantitative Efficacy of DuP-697 in Colorectal Cancer

DuP-697 has been evaluated for its anti-proliferative, anti-angiogenic, and pro-apoptotic effects in human colorectal cancer cell lines, primarily HT29. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Anti-Proliferative and Anti-Angiogenic Activity of DuP-697 on HT29 Colorectal Cancer Cells.[1]

| Parameter | Concentration | Result |

| IC50 (Anti-proliferative Effect) | 4.28 x 10⁻⁸ mol/L | - |

| Anti-angiogenic Score | 1 nmol/L | 0.5 |

| 10 nmol/L | 0.8 | |

| 100 nmol/L | 1.2 |

Table 2: Apoptotic Effects of DuP-697 Alone and in Combination with E7080 (a multi-tyrosine kinase inhibitor) on HT29 Colorectal Cancer Cells.

| Treatment | Concentration | Apoptosis Percentage |

| DuP-697 alone | 100 nmol/L | 52%[1] |

| DuP-697 + E7080 | 12.5 nM + 12.5 nM | 33.4% |

| 25 nM + 25 nM | 67.3% | |

| 50 nM + 50 nM | 78.4% |

Core Signaling Pathway of DuP-697 in Colorectal Cancer

DuP-697 exerts its anti-cancer effects primarily through the modulation of the extrinsic apoptosis pathway, also known as the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) signaling pathway. A key mechanism is the induction of Death Receptor 5 (DR5) clustering on the surface of cancer cells. This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of a caspase cascade and ultimately, apoptosis. Furthermore, DuP-697 has been shown to downregulate the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptotic signals.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of DuP-697 in colorectal cancer research.

Real-Time Cell Proliferation Assay (xCELLigence System)

This protocol outlines the use of the xCELLigence system to dynamically monitor the anti-proliferative effects of DuP-697 on HT29 colorectal cancer cells.

Materials:

-

HT29 colorectal cancer cell line

-

Culture medium (e.g., McCoy's 5A with 10% FBS)

-

DuP-697 stock solution (in DMSO)

-

xCELLigence RTCA DP instrument and E-Plates 96

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Background Measurement: Add 100 µL of culture medium to each well of a 96-well E-Plate to obtain a background reading.

-

Cell Seeding:

-

Harvest HT29 cells using trypsin-EDTA and resuspend in fresh culture medium.

-

Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).

-

Add 100 µL of the cell suspension to each well of the E-Plate.

-

-

Equilibration: Let the plate rest at room temperature for 30 minutes to allow for uniform cell settling.

-

Monitoring Cell Adhesion and Proliferation: Place the E-Plate in the xCELLigence instrument located inside a CO2 incubator (37°C, 5% CO2). Monitor cell attachment and proliferation in real-time, typically every 15-30 minutes.

-

Compound Addition:

-

Once cells are in the logarithmic growth phase (determined from the real-time proliferation curve), prepare serial dilutions of DuP-697 in culture medium.

-

Add the DuP-697 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Data Acquisition and Analysis: Continue to monitor the cell index for a desired period (e.g., 48-72 hours). The cell index is a dimensionless parameter that correlates with the number of adherent cells. The data can be used to generate dose-response curves and calculate the IC50 value.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic potential of compounds.

Materials:

-

Fertilized chicken eggs

-

DuP-697 stock solution

-

Agarose

-

Sterile PBS

-

Incubator (37°C, 60% humidity)

-

Stereomicroscope

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3-4 days.

-

Window Preparation:

-

Carefully create a small hole in the blunt end of the egg over the air sac.

-

Create a second, larger window (approx. 1 cm²) on the side of the egg.

-

Seal the small hole and place the eggs back in the incubator with the window facing up.

-

-

Preparation of Agarose Pellets:

-

Prepare a 1% agarose solution in sterile water.

-

While the agarose is still liquid, add DuP-697 to achieve the desired final concentrations. Also prepare a vehicle control pellet.

-

Pipette 10 µL drops of the agarose-compound mixture onto a sterile surface to form pellets.

-

-

Pellet Implantation: On day 8-10 of incubation, carefully place one agarose pellet onto the CAM of each egg, avoiding major blood vessels.

-

Incubation and Observation: Return the eggs to the incubator for 48-72 hours.

-

Quantification of Angiogenesis:

-

After the incubation period, observe the area around the pellet under a stereomicroscope.

-

Quantify the anti-angiogenic effect by scoring the reduction in blood vessel growth and branching in the area surrounding the pellet. A scoring system (e.g., 0 for no effect, 3 for complete inhibition) can be used.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis in HT29 cells treated with DuP-697 using flow cytometry.

Materials:

-

HT29 cells

-

DuP-697

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HT29 cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of DuP-697 for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the cells from the culture medium.

-

-

Staining:

-

Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Conclusion

DuP-697 exhibits potent anti-cancer activity against colorectal cancer cells through the induction of apoptosis via the TRAIL signaling pathway and inhibition of angiogenesis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of COX-2 inhibitors in oncology. Further studies are warranted to explore the in vivo efficacy and safety of DuP-697, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of colorectal cancer.

References

The Selective COX-2 Inhibitor DuP-697: A Technical Overview of its Effects on Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the experimental effects of DuP-697, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, on various leukemia cell lines. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in oncology.

Quantitative Effects of DuP-697 on Leukemia Cell Viability

DuP-697 has demonstrated significant growth-suppressive effects on the human chronic myeloid leukemia (CML) cell line, K562. The primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is frequently overexpressed in various hematological malignancies, providing a strong rationale for its investigation as a potential anti-leukemic agent.[1][2][3][4]

Below is a summary of the available quantitative data on the efficacy of DuP-697 against leukemia cell lines. It is important to note that while the expression of COX-2 is documented in a variety of leukemia cell types, specific inhibitory concentration data for DuP-697 is predominantly available for the K562 cell line.

Table 1: Inhibitory Concentration of DuP-697 on Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| K562 | Chronic Myeloid Leukemia (CML) | 31.7 | 36 | [5] |

| Primary CML Cells | Chronic Myeloid Leukemia (CML) | Data not available | - | [5] |

Induction of Apoptosis and Cell Cycle Arrest

DuP-697 has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in the K562 leukemia cell line. These effects are critical to its anti-cancer activity.

Table 2: Effects of DuP-697 on Apoptosis and Cell Cycle in K562 Cells

| Parameter | Effect | Observations | Reference |

| Apoptosis | Induction | Concentration-dependent increase in apoptotic cells. | [5] |

| Cell Cycle | G1-S Phase Arrest | Arrest of the G1-S phase transition. | [5] |

The pro-apoptotic effect of DuP-697 in K562 cells is significantly mediated through the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[5]

Experimental Protocols

This section details the methodologies for key experiments to assess the effects of DuP-697 on leukemia cell lines. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of DuP-697.

Methodology:

-

Cell Seeding: Leukemia cell lines (e.g., K562) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.

-

Drug Treatment: Cells are treated with various concentrations of DuP-697 (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 36 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with DuP-697.

Methodology:

-

Cell Treatment: Leukemia cells are treated with DuP-697 at the desired concentrations for the specified time.

-

Cell Harvesting: Cells are harvested by centrifugation and washed with cold PBS.

-

Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of DuP-697 on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: Leukemia cells are treated with DuP-697 and harvested as described above.

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Signaling Pathways and Mechanisms of Action

DuP-697's primary mechanism of action is the selective inhibition of COX-2. In leukemia cells, this leads to the induction of the extrinsic pathway of apoptosis, characterized by the activation of caspase-8.

COX-2 Inhibition and Downstream Effects

The workflow from COX-2 inhibition to apoptosis can be visualized as a multi-step process.

Caption: Experimental workflow for investigating DuP-697's effects.

Caspase-8 Mediated Extrinsic Apoptosis Pathway

The induction of apoptosis in K562 cells by DuP-697 involves the activation of the extrinsic pathway, initiated by the activation of caspase-8. This pathway is triggered by signals from the cellular microenvironment, often through death receptors.

Caption: DuP-697-induced extrinsic apoptosis pathway via caspase-8.[9][10][11]

The activation of caspase-8 by DuP-697 leads to a downstream cascade involving the activation of executioner caspases, such as caspase-3, which ultimately results in the biochemical and morphological hallmarks of apoptosis.[5] The partial abrogation of DuP-697-induced apoptosis by a specific caspase-8 inhibitor confirms the critical role of this pathway.[5]

Conclusion and Future Directions

The available evidence strongly indicates that DuP-697 is a potent inducer of apoptosis and cell cycle arrest in the K562 chronic myeloid leukemia cell line, primarily through the selective inhibition of COX-2 and subsequent activation of the caspase-8-mediated extrinsic apoptosis pathway.

Future research should focus on:

-

Broadening the Scope: Evaluating the efficacy of DuP-697 across a wider panel of leukemia cell lines, including those from acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) subtypes, to determine its broader therapeutic potential.

-

In Vivo Studies: Conducting pre-clinical in vivo studies using animal models of leukemia to assess the anti-tumor activity, pharmacokinetics, and safety profile of DuP-697.

-

Combination Therapies: Investigating the synergistic potential of DuP-697 with existing chemotherapeutic agents to enhance anti-leukemic efficacy and overcome drug resistance.

-

Detailed Mechanistic Studies: Further elucidating the upstream signaling events that link COX-2 inhibition by DuP-697 to the activation of the death receptor pathway in leukemia cells.

References

- 1. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The influence of Cox-2 and bioactive lipids on hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX-2 expression in fibroblast aggregates as a functional indicator for the anti-inflammatory activity of leukemia patients' bone marrow-derived hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of Cyclooxygenase-2 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dup-697, a specific COX-2 inhibitor, suppresses growth and induces apoptosis on K562 leukemia cells by cell-cycle arrest and caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. U937 (cell line) - Wikipedia [en.wikipedia.org]

- 7. HL-60 cell line | Ubigene [ubigene.us]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for DuP-697 in vitro COX-2 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP-697 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.[1] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[2] DuP-697 has served as a foundational compound in the development of other selective COX-2 inhibitors, known as "coxibs".[1] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of DuP-697 against COX-2.

Principle of the Assay

The in vitro COX-2 inhibition assay is designed to measure the enzymatic activity of purified recombinant COX-2. The assay can be performed using either a colorimetric or fluorometric method. In the colorimetric assay, the peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3][4] The fluorometric assay detects Prostaglandin G2, an intermediate product generated by COX-2, using a probe that generates a fluorescent signal.[5][6] The inhibitory effect of DuP-697 is determined by measuring the reduction in enzyme activity in the presence of the compound.

Quantitative Data Summary

The inhibitory potency of DuP-697 is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Target | IC50 (nM) | Assay Type |

| DuP-697 | COX-2 | 31.7 | Biochemical Activity Assay (Absorbance)[7] |

| DuP-697 | COX-2 | 42.8 | Antiproliferative Assay[8] |

Experimental Protocols

This section details the methodology for a colorimetric in vitro assay for COX-2 inhibition by DuP-697. This protocol is based on commercially available COX inhibitor screening assay kits.[9][10][11]

Materials and Reagents

-

Purified recombinant human COX-2 enzyme

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

DuP-697

-

Arachidonic Acid (substrate)

-

Potassium Hydroxide

-

Colorimetric Substrate (e.g., TMPD)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Reagent Preparation

-

Assay Buffer (1X): Dilute the 10X Assay Buffer concentrate with HPLC-grade water. For example, mix 3 ml of 10X buffer with 27 ml of water.[10][11]

-

Heme Solution: Dilute the heme stock solution in the 1X Assay Buffer. For example, dilute 88 µl of Heme with 1.912 ml of Assay Buffer.[10][11]

-

COX-2 Enzyme Solution: Dilute the purified COX-2 enzyme in the 1X Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.

-

Arachidonic Acid Solution: Prepare the substrate solution by mixing Arachidonic Acid with Potassium Hydroxide and then diluting with HPLC-grade water to the desired final concentration. For example, to prepare a 2.2 mM solution, mix 100 µl of Arachidonic Acid stock with 100 µl of Potassium Hydroxide, and dilute with 800 µl of water.[10]

-

DuP-697 Stock Solution: Prepare a stock solution of DuP-697 in a suitable solvent, such as DMSO. Prepare serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations for testing.

Assay Procedure

-

Plate Setup: Add the following to the wells of a 96-well microplate:

-

Background Wells: 160 µl of Assay Buffer and 10 µl of Heme solution.[9]

-

100% Initial Activity (Control) Wells: 150 µl of Assay Buffer, 10 µl of Heme solution, and 10 µl of the diluted COX-2 enzyme solution.[9]

-

Inhibitor (DuP-697) Wells: 150 µl of Assay Buffer, 10 µl of Heme solution, 10 µl of the diluted COX-2 enzyme solution, and 10 µl of the desired DuP-697 dilution.

-

-

Pre-incubation: Gently shake the plate for a few seconds and incubate for 5 minutes at 25°C.[9]

-

Reaction Initiation:

-

Incubation: Gently shake the plate for a few seconds and incubate for 5 minutes at 25°C.[9]

-

Measurement: Read the absorbance at 590 nm using a microplate reader.[7][9]

Data Analysis

-

Subtract the average absorbance of the background wells from the absorbance of all other wells.

-

Calculate the percentage of inhibition for each concentration of DuP-697 using the following formula:

% Inhibition = [(Control Absorbance - Inhibitor Absorbance) / Control Absorbance] x 100

-

Plot the percentage of inhibition against the logarithm of the DuP-697 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Biochemical pathway of COX-2 and the inhibitory action of DuP-697.

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

References

- 1. Anti-inflammatory and safety profile of DuP 697, a novel orally effective prostaglandin synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assaygenie.com [assaygenie.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]

- 10. bioscience.co.uk [bioscience.co.uk]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Preparing a DuP-697 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of DuP-697 in dimethyl sulfoxide (DMSO). DuP-697 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results. This guide includes quantitative data, a step-by-step protocol, and a diagram of the relevant signaling pathway to aid researchers in their studies.

Introduction

DuP-697 is a diarylheterocycle compound that selectively and irreversibly inhibits the COX-2 enzyme.[1] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. The selective inhibition of COX-2 by DuP-697 makes it a valuable tool for studying the role of this enzyme in various pathological processes, including inflammation, cancer, and angiogenesis.[1] Due to its hydrophobic nature, DuP-697 is typically dissolved in an organic solvent such as DMSO for in vitro and in vivo studies. Proper preparation and storage of the DuP-697 stock solution are essential to maintain its stability and activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for DuP-697 relevant to the preparation of a stock solution.

| Parameter | Value | Reference |

| Molecular Weight | 411.31 g/mol | [1] |

| Solubility in DMSO | 82 mg/mL (199.36 mM) | [1] |

| IC₅₀ for human COX-2 | 10 nM | [1] |

| Recommended Powder Storage | -20°C for up to 3 years | |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 1 year | [1] |

Experimental Protocol: Preparation of a 10 mM DuP-697 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of DuP-697 in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various cellular and biochemical assays.

Materials:

-

DuP-697 powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Preparation: Before starting, ensure that the DuP-697 powder and DMSO are at room temperature. It is recommended to use fresh, anhydrous DMSO to maximize solubility, as DMSO can absorb moisture from the air which may reduce the solubility of the compound.[1]

-

Weighing DuP-697: Accurately weigh out a desired amount of DuP-697 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.11 mg of DuP-697.

-

Calculation:

-

Molecular Weight (MW) of DuP-697 = 411.31 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 411.31 g/mol = 0.0041131 g = 4.11 mg

-

-

-

Dissolving in DMSO: Add the weighed DuP-697 powder to a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the DuP-697 is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

-

Working Dilutions: When ready to use, thaw an aliquot of the stock solution at room temperature. Prepare working dilutions by further diluting the stock solution in the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the experimental setup is low (typically less than 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.

Signaling Pathway

The following diagram illustrates the mechanism of action of DuP-697 within the arachidonic acid cascade.

Caption: Mechanism of action of DuP-697 in the prostaglandin synthesis pathway.

Experimental Workflow

The following diagram outlines the workflow for preparing the DuP-697 stock solution.

Caption: Workflow for preparing DuP-697 stock solution.

References

Application Notes and Protocols: DuP-697 Administration in the Adjuvant-Induced Arthritis (AIA) Rat Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of DuP-697, a selective cyclooxygenase-2 (COX-2) inhibitor, in the adjuvant-induced arthritis (AIA) rat model. This model is a well-established preclinical tool for studying the pathogenesis of inflammatory arthritis and for the evaluation of potential anti-arthritic therapeutics.

Introduction

DuP-697 (5-bromo-2-[4-fluorophenyl]-3-[4-methylsulfonylphenyl]-thiophene) is a potent and orally effective prostaglandin synthesis inhibitor.[1][2] It has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties with a favorable safety profile, showing minimal gastrointestinal and renal toxicity compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The primary mechanism of action of DuP-697 is the selective inhibition of COX-2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins that mediate inflammation and pain.[3][4] The adjuvant-induced arthritis model in rats is a widely used experimental model of polyarthritis for the preclinical assessment of anti-arthritic compounds.[5][6]

Data Presentation

Table 1: Efficacy of DuP-697 in Adjuvant-Induced Arthritis Rat Model

| Parameter | Dosing Paradigm | Route of Administration | Effective Dose (ED₅₀) | Reference |

| Paw Swelling (non-established arthritis) | Prophylactic | Oral | 0.03 mg/kg/day | [1] |

| Paw Swelling (established arthritis) | Therapeutic | Oral | 0.18 mg/kg/day | [1] |

| Inflammation-related Pain (Randall-Selitto) | Not Specified | Oral | ED₃₀ = 3.5 mg/kg | [1] |

| Pyresis | Not Specified | Oral | ED₅₀ = 0.05 mg/kg | [1] |

Table 2: IC₅₀ Values of DuP-697 for Prostaglandin Synthesis Inhibition

| Tissue/Enzyme Source | IC₅₀ | Reference |

| Rat Brain | 4.5 x 10⁻⁶ M | [1] |

| Bull Seminal Vesicle | 2.4 x 10⁻⁵ M | [1] |

| Rat Kidney | 7.5 x 10⁻⁵ M | [1] |

Table 3: Common Biochemical and Inflammatory Markers in AIA Rat Model

| Marker Category | Specific Markers | Expected Change in AIA | Reference |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6, IL-12, IFN-γ | Increased | [3][7][8][9][10][11][12] |

| Anti-inflammatory Cytokines | IL-4, IL-10 | Decreased/Increased | [7][9][12] |

| Acute Phase Proteins | C-Reactive Protein (CRP) | Increased | [7][13] |

| Oxidative Stress Markers | Malondialdehyde (MDA), Thiobarbituric Acid Reactive Substances (TBARS), Myeloperoxidase (MPO), Nitrite | Increased | [8][9][13] |

| Antioxidant Enzymes | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH) | Decreased | [8] |

| Hematological Parameters | White Blood Cell (WBC) count | Increased | [9] |

| Red Blood Cell (RBC) count, Hemoglobin | Decreased | [9] | |

| Liver Function Enzymes | Alanine Transaminase (ALT), Aspartate Transaminase (AST), Alkaline Phosphatase (ALP) | Increased | [8] |

| Kidney Function Markers | Creatinine, Urea | Increased | [7] |

Experimental Protocols

Induction of Adjuvant-Induced Arthritis (AIA)

This protocol describes the induction of arthritis in susceptible rat strains (e.g., Lewis, Wistar, Sprague-Dawley) aged 6-12 weeks.[14]

Materials:

-